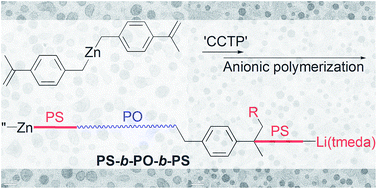Preparation of polystyrene–polyolefin multiblock copolymers by sequential coordination and anionic polymerization†
RSC Advances Pub Date: 2017-01-18 DOI: 10.1039/C6RA25848D
Abstract
Block copolymers of polyolefins (PO) and polystyrene (PS) are attractive materials that are not synthesized directly from the olefin and styrene monomers. A strategy for construction of PS-b-PO-b-PS triblock units directly from the olefin and styrene monomers is disclosed herein. PO chains (ethylene/1-octene or ethylene/1-pentene copolymers) were grown from dialkylzinc species bearing the α-methylstyrene moiety (i.e., [4-(isopropenyl)benzyl]2Zn) by ‘coordinative chain transfer polymerization (CCTP)’ using a typical ansa-metallocene catalyst, rac-[Me2Si(2-methylindenyl)2]ZrCl2 activated with modified-methylaluminoxane (MMAO). PS chains were subsequently grown from the Zn-alkyl sites and from the α-methylstyrene moieties of the resulting PO chains by switching to anionic polymerization. When nBuLi(tmeda)2 was fed into the system as an initiator in a quantity fulfilling the criterion [Li] > [Zn] + [Al in MMAO], nBuLi(tmeda)2 successfully attacked the α-methylstyrene moieties to initiate the anionic styrene polymerization at both ends of the PO chains generated in the CCTP process. However, in model studies, the attack of nBuLi(tmeda)2 on α-methylstyrene in the presence of (hexyl)2Zn consumed two molecules of α-methylstyrene per nBuLi to afford mainly R–CH2C(Ph)(Me)–CH2C(Ph)(Me)Li, where R is either an nbutyl or hexyl group originating from nBuLi or (hexyl)2Zn, respectively. This observation suggests that the block copolymer does not simply comprise the PS-b-PO-b-PS triblock, but instead comprises a multiblock containing PS-b-PO-b-PS units. The molecular weight of the polymer increased after performing anionic polymerization. Even though the phase separation of the PS and PO blocks observed in the TEM images is less regular in the multiblock copolymers, the elastomeric property of the multiblock copolymers observed in the hysteresis testing is better than that of the diblock analogue.


Recommended Literature
- [1] Interpenetrated biosurfactant-silk fibroin networks – a SANS study†
- [2] Synthesis and application of glycoconjugate-functionalized magnetic nanoparticles as potent anti-adhesion agents for reducing enterotoxigenic Escherichia coli infections†
- [3] Cp*Co(iii)-catalyzed C–H amination/annulation cascade of sulfoxonium ylides with anthranils for the synthesis of indoloindolones†
- [4] A hybrid polymeric material bearing a ferrocene-based pendant organometallic functionality: synthesis and applications in nanopatterning using EUV lithography†
- [5] Front cover
- [6] Exploring the relationship between the conformation and pKa: can a pKa value be used to determine the conformational equilibrium?†
- [7] Chemical interaction of water molecules with framework Al in acid zeolites: a periodic ab initio study on H-clinoptilolite†
- [8] Synthesis and evaluation of conformationally restricted inhibitors of aspartate semialdehyde dehydrogenase†
- [9] Metal-free synthesis of unsymmetric bis(thioesters)†
- [10] Contents list

Journal Name:RSC Advances
Research Products
-
CAS no.: 112076-61-6









